molecular formula C8H11NO3 B1459366 L-Alanine, N-(1-oxo-4-pentyn-1-yl)- CAS No. 1651197-25-9

L-Alanine, N-(1-oxo-4-pentyn-1-yl)-

Cat. No. B1459366
CAS RN: 1651197-25-9
M. Wt: 169.18 g/mol
InChI Key: AGFQEXGJTXHOET-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Alanine, N-(1-oxo-4-pentyn-1-yl)- is an amino acid that is widely used in scientific research as a precursor for the synthesis of various compounds. Its structure is composed of an alanine moiety and a pentynyl moiety. This amino acid is an important component of many metabolic pathways, and its derivatives have been used in the synthesis of various drugs, enzymes, and other molecules.

Scientific Research Applications

L-Alanine, N-(1-oxo-4-pentyn-1-yl)- is widely used in scientific research due to its ability to act as a precursor for the synthesis of various compounds. It is used in the synthesis of drugs, enzymes, and other molecules. In addition, it can be used in the synthesis of peptides and proteins, and it is also used in the synthesis of carbohydrates and lipids.

Mechanism of Action

The mechanism of action of L-Alanine, N-(1-oxo-4-pentyn-1-yl)- is not well understood. However, it is known that it is involved in the synthesis of various compounds, and it is involved in the metabolism of amino acids. In addition, it can act as a chelating agent, and it can also bind to metal ions.
Biochemical and Physiological Effects
The biochemical and physiological effects of L-Alanine, N-(1-oxo-4-pentyn-1-yl)- are not well understood. However, it is known that it is involved in the metabolism of amino acids and in the synthesis of various compounds. It has been shown to have antioxidant activity, and it has also been shown to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The main advantage of using L-Alanine, N-(1-oxo-4-pentyn-1-yl)- in lab experiments is its availability and ease of synthesis. It is also relatively inexpensive and can be synthesized in a variety of ways. However, it is important to note that it is not as widely used as other amino acids, and it is not as well-studied as other amino acids.

Future Directions

There are many potential future directions for the use of L-Alanine, N-(1-oxo-4-pentyn-1-yl)- in scientific research. One potential direction is to further explore its biochemical and physiological effects, as well as its mechanism of action. In addition, further research could be done to explore its potential applications in drug synthesis and in the synthesis of peptides and proteins. Another potential direction is to explore its potential use as a chelating agent and its ability to bind to metal ions. Finally, further research could be done to explore its potential applications in the synthesis of carbohydrates and lipids.

properties

IUPAC Name

(2S)-2-(pent-4-ynoylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-3-4-5-7(10)9-6(2)8(11)12/h1,6H,4-5H2,2H3,(H,9,10)(H,11,12)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGFQEXGJTXHOET-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)CCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)CCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Alanine, N-(1-oxo-4-pentyn-1-yl)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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